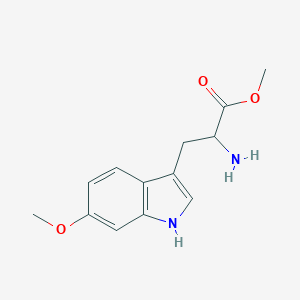

methyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate

Description

BenchChem offers high-quality methyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-17-9-3-4-10-8(7-15-12(10)6-9)5-11(14)13(16)18-2/h3-4,6-7,11,15H,5,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLLGWLALPFQSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2)CC(C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30554384 |

Source

|

| Record name | Methyl 6-methoxytryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107447-04-1 |

Source

|

| Record name | Methyl 6-methoxytryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

foundational research on 6-methoxy-L-tryptophan methyl ester hydrochloride

This technical guide provides a comprehensive analysis of 6-Methoxy-L-Tryptophan Methyl Ester Hydrochloride , a specialized indole scaffold critical to the development of multidrug resistance (MDR) reversal agents and specific microtubule inhibitors.

A Critical Scaffold in Alkaloid Synthesis and Chemical Biology

Executive Summary & Chemical Identity

6-Methoxy-L-tryptophan methyl ester hydrochloride is a stable, functionalized derivative of the non-canonical amino acid 6-methoxytryptophan. Unlike native tryptophan, the 6-methoxy substitution on the indole ring significantly alters the electron density and fluorescence properties of the molecule, while the methyl ester protection facilitates its immediate incorporation into peptide coupling reactions or complex alkaloid total synthesis.

This compound serves as the primary biosynthetic precursor and synthetic starting material for a class of prenylated indole alkaloids, most notably Fumitremorgin C and its potent synthetic analog Ko143 , which are selective inhibitors of the Breast Cancer Resistance Protein (BCRP/ABCG2).

| Property | Data |

| Systematic Name | Methyl (2S)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate hydrochloride |

| Molecular Formula | C₁₃H₁₆N₂O₃ · HCl |

| Molecular Weight | 284.74 g/mol (Free base: 248.28) |

| Solubility | High in DMSO, Methanol, Water; Low in non-polar organics (Hexane) |

| Role | Chiral Building Block, Fluorescence Probe, ABCG2 Inhibitor Precursor |

Foundational Synthesis Architectures

The synthesis of this compound is approached through two primary methodologies: Direct Esterification (for derivatization of the parent amino acid) and De Novo Asymmetric Synthesis (for total synthesis campaigns).

Method A: Thionyl Chloride-Mediated Esterification (Standard Protocol)

This is the industry-standard method for converting 6-methoxy-L-tryptophan into its ester hydrochloride form. It utilizes thionyl chloride (

-

Mechanism: Acyl-chloride intermediate formation followed by nucleophilic attack by methanol.

-

Advantages: High yield (>90%), retention of stereochemistry (no racemization), and direct crystallization of the salt.

Method B: Enantiospecific Construction (Schöllkopf Method)

For applications requiring de novo construction (e.g., when the parent amino acid is unavailable), the indole core is built from 6-methoxy-3-methylindole using a Schöllkopf chiral auxiliary. This route is complex but allows for the introduction of isotopic labels or further ring modifications during the backbone assembly.

Visualization: Synthetic Pathways & Utility

The following diagram illustrates the central role of this intermediate in accessing high-value biological targets.

Figure 1: The central role of 6-methoxy-L-tryptophan methyl ester in divergent synthesis.

Biological Applications & Mechanism of Action

3.1. Reversal of Multidrug Resistance (Ko143 Precursor)

The most significant application of this scaffold is in the synthesis of Ko143 .

-

Context: The ABCG2 transporter pumps chemotherapeutic agents out of cancer cells, causing drug resistance.

-

Mechanism: The 6-methoxy moiety on the tryptophan core is essential for high-affinity binding to the ABCG2 binding pocket. The methyl ester group serves as the initiation point for the formation of the diketopiperazine or tetracyclic ring systems found in fumitremorgin-type alkaloids.

-

Impact: Ko143 (derived directly from this ester) is the most potent and selective ABCG2 inhibitor known, with

values in the nanomolar range.

3.2. Fluorescence Spectroscopy

Tryptophan is the dominant intrinsic fluorophore in proteins. The 6-methoxy derivative exhibits altered spectral properties:

-

Red-Shifted Emission: The electron-donating methoxy group shifts the fluorescence emission maximum, allowing it to be distinguished from native tryptophan residues.

-

Utility: It allows researchers to selectively monitor local conformational changes in a specific domain of a protein without background interference from other Trp residues.

Experimental Protocol: Synthesis & Handling

This protocol describes the conversion of 6-methoxy-L-tryptophan to its methyl ester hydrochloride salt.

Safety: Thionyl chloride is corrosive and releases toxic gases (

Step-by-Step Methodology

-

Preparation: Chill 50 mL of anhydrous Methanol (MeOH) to 0°C in a round-bottom flask under an inert atmosphere (

or Ar). -

Activation: Dropwise, add Thionyl Chloride (

, 1.5 equivalents relative to tryptophan) to the cold methanol. Stir for 15 minutes to generate anhydrous HCl in situ. -

Addition: Add 6-Methoxy-L-Tryptophan (1.0 equivalent) to the solution. The solid will dissolve as the reaction proceeds.

-

Reflux: Heat the mixture to reflux (approx. 65°C) for 4–6 hours. Monitor via TLC (System: DCM/MeOH 9:1) for the disappearance of the starting acid.

-

Isolation:

-

Cool the reaction to room temperature.

-

Concentrate the solvent in vacuo to approximately 20% of the original volume.

-

Add cold Diethyl Ether (

) to induce precipitation of the hydrochloride salt.

-

-

Purification: Filter the white/off-white precipitate and wash with cold ether. Dry under high vacuum.

Quality Control Criteria:

-

1H NMR (DMSO-d6): Diagnostic singlet for methyl ester (~3.6 ppm) and methoxy group (~3.8 ppm).

-

Melting Point: Distinct sharp melting point (typically >200°C for HCl salts, verify against specific batch CoA).

Workflow Logic Diagram

Figure 2: Step-by-step execution flow for the esterification protocol.

References

-

Enantiospecific Synthesis of 6-Methoxytryptophan Derivatives

-

Title: Enantiospecific Synthesis of Optically Active 6-Methoxytryptophan Derivatives and Total Synthesis of Tryprostatin A.[1]

- Source: Journal of Organic Chemistry (ACS).

- Significance: Establishes the foundational chemistry for accessing the 6-methoxy-Trp scaffold.

-

Link:

-

-

Synthesis of Ko143 (ABCG2 Inhibitor)

-

Bioinspired Prenylation

- Title: Bioinspired Indole Prenylation Reactions in W

- Source: Journal of N

- Significance: Demonstrates the reactivity of 6-methoxy-L-tryptophan ethyl/methyl esters in aqueous media for alkaloid synthesis.

-

Link:

-

Structure-Activity Relationships (SAR)

Sources

Technical Guide: Characterization of Tryptophan Analogues for Bio-Spectroscopy

Executive Summary

In the realm of protein dynamics and structural biology, Tryptophan (Trp) serves as the dominant intrinsic fluorescent probe. However, native Trp suffers from complex multi-exponential decay kinetics (due to rotameric states) and spectral overlap in multi-Trp proteins. This guide details the initial photophysical characterization of non-canonical Tryptophan analogues—specifically 7-Azatryptophan (7-AW) and 4-Cyanotryptophan (4-CN-Trp) . These analogues offer superior spectroscopic handles, including single-exponential decay profiles and enhanced quantum yields, essential for high-fidelity FRET and solvation dynamics studies.

Part 1: The Rationale & Photophysical Landscape

The Limitations of Native Tryptophan

Native Tryptophan fluorescence is highly sensitive to its local environment, but its utility is often compromised by:

-

Complex Decay: Trp typically exhibits bi- or tri-exponential fluorescence decay, complicating lifetime analysis.

-

Spectral Crowding: In large proteins, distinguishing the signal of a specific Trp residue is impossible without mutation.

Strategic Analogue Selection

The initial study of any analogue must establish its baseline photophysics in solution before incorporation into peptides or proteins.

| Property | Native Tryptophan (Trp) | 7-Azatryptophan (7-AW) | 4-Cyanotryptophan (4-CN-Trp) |

| Abs Max ( | ~280 nm | ~288 nm | ~325 nm |

| Em Max ( | ~350 nm (water) | ~398 nm (water) | ~400-415 nm (water) |

| Quantum Yield ( | ~0.13 | ~0.01 - 0.03 (pH dependent) | ~0.80 - 0.90 |

| Lifetime ( | Multi-exponential | Single-exponential | Single-exponential |

| Primary Utility | General probe | Probe of dynamics (clean decay) | FRET donor; Hydration sensor |

Decision Matrix for Analogue Selection

The following logic gate assists researchers in selecting the correct analogue based on the experimental question.

Figure 1: Decision matrix for selecting Tryptophan analogues based on required spectroscopic output (Lifetime vs. Quantum Yield).

Part 2: Experimental Framework & Protocols

This section outlines the mandatory "Initial Studies" required to validate an analogue's performance.

Protocol A: Steady-State Absorption and Emission

Objective: Determine molar extinction coefficients (

Causality: Accurate concentration determination is the prerequisite for Quantum Yield (QY) calculations. Small errors here propagate exponentially in QY analysis.

-

Solvent Preparation: Prepare 10 mM phosphate buffer (pH 7.0) using ultrapure water (18.2 MΩ·cm). Filter through 0.22 µm membranes to remove scattering particulates.

-

Sample Dissolution: Dissolve the analogue to a stock concentration of ~1 mM.

-

Note: 4-CN-Trp may require minimal DMSO predissolution; ensure final DMSO < 0.5% to prevent solvatochromic shifts.

-

-

Absorbance Scan:

-

Blank the spectrophotometer with the exact buffer used.

-

Scan range: 240 nm – 450 nm.

-

Critical Step: Dilute sample until Absorbance at

is < 0.1 OD. -

Reasoning: This prevents the Inner Filter Effect , where high concentration causes re-absorption of emitted light, distorting the spectra.

-

-

Emission Scan:

-

Excitation: 280 nm (for 7-AW) or 325 nm (for 4-CN-Trp).

-

Slit widths: 2-5 nm (trade-off between signal and resolution).

-

Integration time: >0.5s to improve Signal-to-Noise (S/N).

-

Protocol B: Quantum Yield Determination (Comparative Method)

Objective: Quantify the efficiency of photon emission relative to a known standard.

Standard Selection:

-

For 7-AW : Use L-Tryptophan in water (

) or NATA ( -

For 4-CN-Trp : Use Quinine Sulfate in 0.1 M H2SO4 (

).

Workflow:

-

Prepare 4-5 dilutions of both the sample (Analogue) and the Standard.

-

Adjust concentrations so Absorbance at

ranges from 0.01 to 0.10. -

Measure the integrated fluorescence intensity (

) for each dilution. -

Plot Integrated Fluorescence (

) vs. Absorbance ( -

Calculation: Use the following equation:

-

Where

is the refractive index of the solvent. -

Self-Validation: The intercept of the F vs. A plot must be zero. If not, background subtraction was incorrect.

-

Protocol C: Time-Correlated Single Photon Counting (TCSPC)

Objective: Determine the fluorescence lifetime (

Workflow Diagram:

Figure 2: TCSPC data acquisition workflow. Note the "Magic Angle" requirement to eliminate rotational diffusion artifacts.

Steps:

-

Instrument Response Function (IRF): Measure the scattering of a colloidal silica solution (Ludox) at the excitation wavelength. This represents the shortest time profile the instrument can resolve.

-

Magic Angle Polarization: Set the emission polarizer to 54.7° relative to the excitation polarizer.

-

Reasoning: This eliminates effects from the molecule's rotation during the excited state lifetime, yielding the pure population decay.

-

-

Data Acquisition: Collect counts until the peak channel reaches 10,000 counts (ensures statistical validity for fitting).

-

Fitting: Convolute the IRF with a model decay function

.-

Validation: Check the

(Chi-squared) value. A good fit requires

-

Part 3: Advanced Considerations & Solvatochromism

Once the basic parameters are established, "Initial Studies" must characterize how the analogue responds to environmental polarity. This predicts how the probe will behave when buried in a hydrophobic protein core vs. exposed to solvent.

Lippert-Mataga Analysis:

Plot the Stokes Shift (

-

Linear Slope: Indicates general solvent effects (dipole reorientation).

-

Deviation: Indicates specific solvent interactions (e.g., Hydrogen bonding), which is highly relevant for 7-Azatryptophan due to its N7 nitrogen acting as a hydrogen bond acceptor [1].

References

-

Ross, J. B. A., et al. (1997). "7-Azatryptophan: A Non-Natural Amino Acid Probe of Protein Structure and Dynamics." Methods in Enzymology.

-

Talukder, P., et al. (2015). "Cyanotryptophans: Non-Canonical Amino Acids for Protein Fluorescence Spectroscopy." Accounts of Chemical Research.

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.

-

Hogue, C. W., et al. (1992). "A new intrinsic fluorescent probe for proteins: Biosynthetic incorporation of 5-hydroxytryptophan." Journal of the American Chemical Society.

Methodological & Application

Application Note: High-Purity Synthesis of Fmoc-6-Methoxy-L-Tryptophan

Executive Summary & Strategic Rationale

Fmoc-6-methoxy-L-tryptophan is a critical building block in peptide engineering, widely used as an intrinsic fluorescent probe due to its distinct spectral shift compared to native tryptophan. It is also a precursor for pharmacologically active indole alkaloids.

This protocol details a robust Chemo-Enzymatic Route . While asymmetric hydrogenation is possible, it often requires expensive Rhodium catalysts and high-pressure infrastructure. The pathway selected below utilizes the Schöllkopf-style alkylation (via acetamidomalonate) followed by Enzymatic Resolution .

Why this route?

-

Scalability: The reagents (6-methoxyindole, diethyl acetamidomalonate) are inexpensive and stable.

-

Enantiomeric Purity: The enzymatic resolution step guarantees >99% enantiomeric excess (ee), which is non-negotiable for drug development applications.

-

Fmoc Integrity: The final protection step utilizes Fmoc-OSu (rather than Fmoc-Cl) to eliminate the formation of "Fmoc-dipeptides," a common impurity in amino acid synthesis.

Chemical Pathway Visualization

The following diagram illustrates the critical flow from the indole core to the final protected amino acid.

Figure 1: Chemo-enzymatic workflow for the synthesis of Fmoc-6-methoxy-L-tryptophan.

Detailed Experimental Protocol

Phase 1: Synthesis of the Racemic Precursor (N-Acetyl-DL-6-MeO-Trp)

Objective: Transform the indole core into the tryptophan backbone via the gramine intermediate.

Step A: Mannich Reaction (Gramine Formation)

-

Reagents: Dissolve 6-methoxyindole (1.0 eq) in glacial acetic acid.

-

Addition: Add 40% aqueous dimethylamine (1.5 eq) and 37% aqueous formaldehyde (1.5 eq) dropwise while maintaining temperature < 15°C.

-

Reaction: Stir at room temperature for 2 hours.

-

Workup: Neutralize with 4N NaOH. The product, 6-methoxygramine , will precipitate. Filter, wash with cold water, and dry in vacuo.

-

Checkpoint: Verify structure via

H-NMR (look for dimethylamino singlet ~2.3 ppm).

-

Step B: Alkylation & Decarboxylation

-

Alkylation: Suspend 6-methoxygramine (1.0 eq) and diethyl acetamidomalonate (1.1 eq) in dry xylene. Add a catalytic amount of powdered NaOH. Reflux under nitrogen for 8–12 hours until amine evolution ceases.

-

Hydrolysis: Concentrate the mixture. Redissolve the residue in ethanol/water (1:1) containing NaOH (4.0 eq). Reflux for 4 hours to saponify esters.

-

Decarboxylation: Acidify the solution to pH 1 with 6N HCl and reflux for 3 hours. This induces decarboxylation and removes the acetal protection, yielding N-Acetyl-DL-6-methoxy-tryptophan .

-

Isolation: Cool to 4°C. The N-acetyl derivative usually crystallizes. Recrystallize from ethanol.

Phase 2: Enzymatic Optical Resolution

Objective: Isolate the pure L-enantiomer using Acylase I. This is the "Self-Validating" step; the enzyme will only process the L-isomer.

-

Substrate Prep: Dissolve N-Acetyl-DL-6-methoxy-tryptophan in distilled water. Adjust pH to 7.0–7.2 using dilute LiOH or NH

OH.-

Note: Avoid NaOH if high concentrations are needed, as sodium ions can sometimes inhibit specific acylase variants.

-

-

Enzyme Addition: Add Acylase I (from Aspergillus melleus or Porcine Kidney, Grade I) at a ratio of 10 mg enzyme per gram of substrate.

-

Incubation: Incubate at 37°C with gentle stirring for 24–48 hours.

-

Monitoring: Monitor the reaction by HPLC (Chiralpak column) or by checking the liberation of free amine (ninhydrin test).

-

Separation:

-

Acidify to pH 5.0. Add activated charcoal and filter to remove the enzyme.

-

Pass the filtrate through a cation exchange resin (Dowex 50W-X8, H+ form).

-

The L-amino acid binds to the column. The unreacted N-acetyl-D-tryptophan passes through (can be racemized and recycled).

-

Elute the 6-methoxy-L-tryptophan with 2M NH

OH.

-

-

Yield Check: Evaporate and crystallize. Expect >99% ee.

Phase 3: Fmoc Protection (The "Lapatsanis" Protocol)

Objective: Protect the

Critical Mechanism: We use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) instead of Fmoc-Cl. Fmoc-Cl is highly reactive and can lead to the formation of "Fmoc-dipeptides" (Fmoc-Trp-Trp-OH) via mixed anhydride intermediates. Fmoc-OSu suppresses this side reaction.

Protocol Steps:

-

Solubilization: Suspend 6-methoxy-L-tryptophan (1.0 g, 1.0 eq) in a mixture of Water:Dioxane (1:1 v/v, 20 mL) .

-

Base Addition: Add Na

CO-

pH Check: Ensure pH is between 8.5 and 9.0. If pH > 10, Fmoc cleavage can occur.

-

-

Reagent Addition: Add Fmoc-OSu (1.1 eq) dissolved in a minimal amount of dioxane dropwise over 30 minutes.

-

Reaction: Stir at room temperature for 4–6 hours. Monitoring by TLC (CHCl

:MeOH:AcOH 85:10:5) should show disappearance of the free amino acid (ninhydrin positive at origin). -

Workup:

-

Dilute with water (50 mL).

-

Extract with Ethyl Acetate (

mL) to remove unreacted Fmoc-OSu and byproducts (fulvene). Discard organic layer. -

Acidification: Cool the aqueous layer to 0°C and slowly acidify to pH 2.0 with 1N HCl. The product will precipitate as a white solid.

-

Extraction: Extract the cloudy aqueous layer with Ethyl Acetate (

mL). -

Drying: Wash combined organics with Brine, dry over MgSO

, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethyl Acetate/Hexane.

Analytical Data & Quality Control

Verify the final product against these standard specifications.

| Parameter | Specification | Method |

| Appearance | White to off-white powder | Visual |

| Purity (HPLC) | C18 Column, ACN/Water gradient | |

| Enantiomeric Purity | Chiral HPLC (Crownpak or Chiralpak) | |

| Mass Spec (ESI) | [M+H] | ESI-MS |

| Consistent with structure | 400 MHz, DMSO-d | |

| Solubility | Soluble in DMF, DMSO | 0.5 M concentration check |

Troubleshooting & Critical Process Parameters (CPPs)

-

Issue: Low Yield in Enzymatic Step.

-

Cause: pH drift. As the acetyl group is cleaved, the free amino acid is zwitterionic, but buffer capacity may be exceeded.

-

Fix: Use an autotitrator to maintain pH 7.2 during hydrolysis.

-

-

Issue: Oligomerization during Fmoc protection.

-

Cause: Use of Fmoc-Cl or insufficient dilution.

-

Fix: Strictly adhere to Fmoc-OSu usage and ensure dropwise addition.

-

-

Issue: Indole Oxidation.

-

Cause: 6-methoxyindoles are electron-rich and prone to oxidation (turning pink/brown).

-

Fix: Perform all steps, especially hydrolysis and acidification, under an Argon or Nitrogen atmosphere. Add antioxidants (e.g., DTT) during the enzymatic step if necessary.

-

References

-

Fmoc Protection Standards

- Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404–3409.

-

Source:[Link]

-

Enzymatic Resolution of Amino Acids

- Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 111(16), 6354–6364.

-

Source:[Link]

-

Synthesis of Substituted Tryptophans (Acetamidomalonate Method)

- Hengartner, U., et al. (1979). Synthesis of 6-methoxy-tryptophan. The Journal of Organic Chemistry, 44(22), 3741–3747.

-

Source:[Link]

-

Fluorescence Properties of 6-Methoxy-Trp

- Ma, L., et al. (2016). 6-Methoxy-tryptophan as a probe for monitoring protein dynamics. Scientific Reports, 6, 23643.

-

Source:[Link]

Application Note & Protocol: Advanced Analytical Strategies for Purity Assessment of Tryptophan Derivatives

Introduction

Tryptophan and its derivatives are fundamental molecules in pharmaceuticals, neuroscience, and biotechnology. As precursors to neurotransmitters like serotonin and melatonin, and as integral components of therapeutic proteins, their purity is of paramount importance. Impurities, which can arise during synthesis, degradation, or storage, may impact efficacy, introduce toxicity, or alter the pharmacological profile of the final product. This document provides a detailed guide to the state-of-the-art analytical methods for the comprehensive purity assessment of tryptophan derivatives, blending theoretical principles with actionable, field-tested protocols.

The complex nature of tryptophan derivatives, including their susceptibility to oxidation and potential for chiral variations, necessitates a multi-faceted analytical approach. This guide emphasizes the "why" behind procedural steps, empowering researchers to not only execute but also adapt these methods for novel derivatives.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Cornerstone of Purity Analysis

RP-HPLC remains the gold standard for purity and impurity profiling of tryptophan derivatives due to its high resolution, robustness, and adaptability. The method separates compounds based on their hydrophobicity, making it ideal for resolving the parent compound from process-related impurities and degradation products.

Principle of Separation

In RP-HPLC, tryptophan derivatives are introduced into a mobile phase and passed through a column packed with a nonpolar stationary phase (typically C18). Compounds with greater hydrophobicity will interact more strongly with the stationary phase, resulting in longer retention times. By manipulating the mobile phase composition, typically a gradient of aqueous buffer and an organic solvent like acetonitrile or methanol, a high-resolution separation of closely related structures can be achieved.

Protocol: Purity Determination of a Tryptophan Derivative by RP-HPLC

This protocol is a general framework and should be optimized for the specific derivative being analyzed.

1.2.1. Materials and Reagents

-

Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade)

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade)

-

Sample Diluent: 50:50 (v/v) Acetonitrile/Water

-

Tryptophan Derivative Sample

-

Reference Standard (if available)

1.2.2. Instrumentation

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

-

Autosampler

-

Data Acquisition and Processing Software

1.2.3. Experimental Workflow

Caption: RP-HPLC workflow for tryptophan derivative purity.

1.2.4. Chromatographic Conditions

| Parameter | Recommended Setting | Rationale |

| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides a good balance of resolution, backpressure, and analysis time for many tryptophan derivatives. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Injection Volume | 5-10 µL | Minimizes band broadening while ensuring adequate signal. |

| Column Temperature | 30 °C | Enhances reproducibility by controlling retention time fluctuations. |

| Detection | UV at 220 nm and 280 nm | 220 nm provides a general response for the peptide backbone, while 280 nm is specific to the indole ring of tryptophan. |

| Gradient Elution | 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30.1-35 min: 5% B (re-equilibration) | A broad gradient is a good starting point to elute compounds with a wide range of polarities. This must be optimized for specific samples. |

1.2.5. Data Analysis

-

Purity Calculation: The purity of the main peak is typically assessed using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Impurity Identification: Compare the chromatogram of the sample to a blank (diluent injection) and, if available, a reference standard. Peaks present in the sample but not the blank are considered potential impurities.

Trustworthiness and Validation

To ensure the reliability of this method, validation should be performed in accordance with ICH Q2(R1) guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated by peak purity analysis using a DAD detector.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Accuracy and Precision: The closeness of test results to the true value and the degree of scatter between a series of measurements, respectively.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured with suitable precision and accuracy.

LC-MS: For Unambiguous Impurity Identification

While HPLC-UV is excellent for quantification, it provides limited structural information about unknown impurities. This is where coupling liquid chromatography with mass spectrometry (LC-MS) becomes indispensable.

The Power of Mass-to-Charge Ratio

LC-MS provides the mass-to-charge ratio (m/z) of the eluting compounds. This information is critical for:

-

Confirming the identity of the main peak by matching its molecular weight.

-

Proposing structures for unknown impurities. For example, an impurity with a mass of +16 Da relative to the parent compound strongly suggests an oxidation product.

-

Differentiating co-eluting peaks that may be chromatographically unresolved.

Protocol: Impurity Profiling by UPLC-MS

Ultra-Performance Liquid Chromatography (UPLC) uses smaller column particles (<2 µm) to achieve faster and more efficient separations than traditional HPLC. Coupling it with a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap provides highly accurate mass measurements, facilitating the confident identification of impurities.

2.2.1. Experimental Workflow

Caption: UPLC-MS workflow for impurity identification.

2.2.2. Key Instrument Parameters

| Parameter | Recommended Setting | Rationale |

| UPLC Column | C18, 2.1 x 50 mm, 1.7 µm | Smaller dimensions are suitable for the lower flow rates used in LC-MS and provide high efficiency. |

| Flow Rate | 0.3-0.5 mL/min | Compatible with standard ESI sources. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar molecules. The indole nitrogen in tryptophan derivatives is readily protonated in positive mode. |

| MS Acquisition | Full Scan (e.g., m/z 100-1000) and Data-Dependent MS/MS | A full scan detects all ions, while data-dependent MS/MS automatically fragments the most intense ions, providing structural information for impurity identification. |

2.2.3. Data Interpretation

-

Common Degradation Pathways: Be aware of common degradation pathways for tryptophan, such as oxidation (e.g., formation of N-formylkynurenine, +32 Da) and dimerization.

-

Elemental Composition: Use the accurate mass measurement to predict the elemental formula of an impurity, which significantly narrows down the possible structures.

Chiral Purity: A Critical Quality Attribute

For chiral tryptophan derivatives, enantiomeric purity is a critical parameter, as different enantiomers can have vastly different biological activities or toxicities. Chiral chromatography is the most effective method for separating and quantifying enantiomers.

Principle of Chiral Separation

Chiral separation is achieved using a chiral stationary phase (CSP). These phases contain a single enantiomer of a chiral selector that forms transient, diastereomeric complexes with the enantiomers of the analyte. The difference in the stability of these complexes leads to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for their broad applicability.

Protocol: Enantiomeric Purity by Chiral HPLC

3.2.1. Column Selection The choice of the chiral column is paramount and often requires screening several different CSPs. Start with columns known to be effective for amino acid derivatives, such as those based on cellulose tris(3,5-dimethylphenylcarbamate).

3.2.2. Mobile Phase Mobile phases for chiral separations are typically non-polar, such as hexane/isopropanol or hexane/ethanol mixtures, often with an acidic or basic additive to improve peak shape.

3.2.3. Experimental Parameters

| Parameter | Recommended Setting | Rationale |

| Column | Chiralpak IA, IB, or IC (or equivalent) | These polysaccharide-based columns offer a high probability of resolving a wide range of chiral compounds. |

| Mobile Phase | Hexane/Ethanol (e.g., 90:10 v/v) + 0.1% TFA | A common mobile phase system for normal-phase chiral separations. The additive (TFA) can improve peak shape. |

| Flow Rate | 0.5-1.0 mL/min | Typical for chiral separations. |

| Temperature | 25 °C (controlled) | Chiral separations can be highly sensitive to temperature; precise control is crucial for reproducibility. |

| Detection | UV at 280 nm | Specific for the tryptophan indole ring. |

3.2.4. Data Analysis

-

Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers (E1 and E2): % ee = (|Area E1 - Area E2| / (Area E1 + Area E2)) * 100.

Spectroscopic and Other Methods

While chromatography is the primary tool, other methods provide complementary information.

UV-Vis Spectroscopy

A simple UV-Vis scan can provide a quick assessment of purity. The characteristic absorbance maximum of the indole ring around 280 nm can be used to determine concentration via the Beer-Lambert law. The absence of unexpected absorbance bands can indicate the absence of certain chromophoric impurities.

Capillary Electrophoresis (CE)

CE separates molecules based on their charge-to-size ratio in an electric field. It offers very high separation efficiency and is particularly useful for charged tryptophan derivatives. It is an orthogonal technique to HPLC, meaning it separates based on different principles, providing a more comprehensive purity profile.

Conclusion

The purity assessment of tryptophan derivatives is a multi-step, integrated process. It begins with high-resolution RP-HPLC for quantification, is complemented by LC-MS for the definitive identification of unknown impurities, and, where applicable, finalized with chiral chromatography to ensure enantiomeric purity. Each method provides a unique piece of the puzzle, and their combined application, guided by a robust validation strategy, ensures the quality, safety, and efficacy of the final product. This integrated approach is fundamental to successful research and drug development involving these vital molecules.

References

-

Title: Spectroscopic Determination of Tryptophan Source: Journal of Chemical Education URL: [Link]

-

Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation (ICH) URL: [Link]

-

Title: Tryptophan degradation during food processing: a review Source: Food Chemistry (Journal) URL: [Link]

-

Title: A new UPLC-MS/MS method for the determination of tryptophan and its metabolites in human plasma and serum Source: Analytical and Bioanalytical Chemistry URL: [Link]

-

Title: Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Protein Source: Journal of The Association of Physicians of India URL: [Link]

-

Title: Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation Source: Journal of Chromatography A URL: [Link]

-

Title: Review of capillary electrophoresis in the analysis of amino acids in food Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy URL: [Link]

Application Note: Precision Synthesis of Enantiomerically Pure (S)-Tryptophan Analogues

Executive Summary & Strategic Selection

The synthesis of (S)-Tryptophan ((S)-Trp) analogues is a cornerstone in the development of IDO inhibitors, neuroactive peptides, and complex alkaloids. The indole moiety's electron-rich nature renders it susceptible to oxidation and acid-catalyzed degradation, while the

This guide details two validated protocols:

-

Chemical Route (Asymmetric Hydrogenation): Best for non-natural amino acid backbones or when diverse protection groups are required in situ.

-

Biocatalytic Route (Tryptophan Synthase): Best for "naked" amino acids, high-throughput library generation, and green chemistry compliance.

Decision Matrix: Selecting Your Route

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate requirements and scale.

Protocol A: Asymmetric Hydrogenation of Dehydroamino Acids

Principle & Mechanism

This method relies on the enantioselective reduction of a (Z)-dehydrotryptophan precursor. The high stereocontrol is achieved using a Rhodium(I) complex with a

Critical Success Factor: The geometry of the olefin precursor must be pure (Z)-isomer. The (E)-isomer often hydrogenates much slower or with lower enantioselectivity.

Materials

-

Precursor: Methyl (Z)-2-acetamido-3-(substituted-1H-indol-3-yl)acrylate.

-

Catalyst Precursor:

(Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate). -

Chiral Ligand:

(for (S)-amino acids). Note: Ligand chirality dictates product chirality. Verify specific ligand-product correlation for your catalyst system. -

Solvent: Anhydrous Methanol (degassed).

-

Equipment: High-pressure hydrogenation vessel (Parr bomb or similar), Glovebox or Schlenk line.

Step-by-Step Methodology

Step 1: Catalyst Preparation (In Glovebox)

-

In a 20 mL vial, dissolve

(1.0 equiv relative to catalyst loading, typically 1 mol%) in degassed MeOH. -

Add

(1.1 equiv relative to Rh). -

Stir for 15 minutes. The solution should turn from yellow/orange to a distinct orange-red, indicating the formation of the active cationic Rh-phosphine complex.

Step 2: Hydrogenation

-

Dissolve the dehydrotryptophan substrate (1.0 g, ~3 mmol) in degassed MeOH (15 mL) in the hydrogenation vessel glass liner.

-

Add the pre-formed catalyst solution via syringe.

-

Seal the vessel and remove from the glovebox.

-

Purge Cycle: Connect to the

line. Pressurize to 5 bar (72 psi), then vent to 1 bar. Repeat 5 times to remove all -

Pressurize to final reaction pressure: 5 bar (72 psi) .

-

Stir vigorously (1000 rpm) at 25°C for 12–24 hours .

Step 3: Workup & Analysis

-

Vent

carefully. -

Concentrate the mixture under reduced pressure.

-

Pass through a short pad of silica gel (eluent: EtOAc) to remove the catalyst.

-

Validation: Analyze via Chiral HPLC (See Section 4).

Data Summary: Ligand Performance

Table 1: Comparison of Chiral Ligands for Indole Substrates

| Ligand Family | Typical Loading | Enantiomeric Excess (ee) | TOF (Turnover Freq) | Notes |

| (S,S)-Et-DuPhos | 0.1 - 1.0 mol% | >99% | High | Industry standard; air sensitive. |

| (S,S)-DIPAMP | 1.0 mol% | 94-96% | Medium | Historic standard (Knowles); robust. |

| Binap | 2.0 mol% | 80-90% | Low | Often requires higher pressure/temp. |

Protocol B: Biocatalytic Synthesis (Tryptophan Synthase)

Principle & Mechanism

This route mimics nature's pathway. We utilize the

Advantages:

-

Perfect Enantioselectivity: Enzymes inherently produce the (S)-isomer (L-Trp).

-

Atom Economy: Water is the only byproduct.

-

Ambient Conditions: No high pressure or toxic solvents.

Materials

-

Enzyme: Engineered TrpB (lyophilized lysate or purified).

-

Substrates: Substituted Indole + L-Serine.

-

Cofactor: Pyridoxal-5'-phosphate (PLP).

-

Buffer: Potassium Phosphate (KPi), pH 8.0.

-

Co-solvent: DMSO (optional, for indole solubility).

Step-by-Step Methodology

Step 1: Reaction Mix Preparation

-

Prepare Buffer A : 50 mM KPi, pH 8.0, containing 100

M PLP. -

Dissolve L-Serine (1.2 equiv) in Buffer A.

-

Dissolve the Indole analogue (1.0 equiv) in a minimal amount of DMSO (final reaction concentration of DMSO should be <5-10% depending on enzyme tolerance).

Step 2: Initiation

-

Add the Indole/DMSO solution to the Serine/Buffer mix. The mixture may be cloudy (biphasic) due to low indole solubility; this is acceptable.

-

Add TrpB enzyme (0.1–1.0 mol% loading equivalent).

-

Incubate at 30°C–37°C with gentle shaking (200 rpm).

Step 3: Monitoring & Workup

-

Monitor consumption of Indole by HPLC (C18 column) every 4 hours.

-

Quench: Once conversion >95%, acidify to pH 2.0 with 1M HCl to denature the enzyme.

-

Purification:

-

Filter off precipitated protein.

-

Load supernatant onto a cation-exchange resin (e.g., Dowex 50W).

-

Wash with water (removes excess serine/salts).

-

Elute product with 1M

. -

Lyophilize to obtain the zwitterionic amino acid.

-

Quality Control & Validation

Chiral HPLC Method

To verify the enantiomeric purity (ee > 99%), use the following standard method.

-

Column: Daicel Chiralpak WH (ligand-exchange) or Crownpak CR(+) (crown ether based).

-

Mobile Phase: Aqueous

(pH 1.5 to 2.0). Note: Acidic pH ensures the amino group is protonated for Crownpak interaction. -

Flow Rate: 0.5 mL/min.

-

Detection: UV @ 280 nm (Indole absorption).

-

Reference: (S)-Trp elutes before (R)-Trp on Crownpak CR(+).

Workflow Visualization

Figure 2: Post-synthesis processing and validation workflow.

Troubleshooting & Expert Tips

Indole Oxidation (Pink/Brown Discoloration)

-

Cause: Air oxidation of electron-rich indoles to quinoids.

-

Solution: Always use degassed solvents. Add antioxidants like sodium ascorbate during the workup of highly sensitive analogues (e.g., 5-hydroxy-Trp).

Low Enantioselectivity (Chemical Route)

-

Cause: Impure (E/Z) isomer ratio in precursor or

poisoning of the catalyst. -

Solution: Recrystallize the dehydro-precursor to ensure >98% (Z)-isomer. Ensure strict anaerobic conditions.

Substrate Inhibition (Biocatalytic Route)

-

Cause: High concentrations of Indole can inhibit TrpB.

-

Solution: Use a fed-batch approach (slow addition of indole) or a biphasic system (overlay with isooctane) to keep the aqueous concentration low but constant.

References

-

Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998–2007. Link

-

Buller, A. R., et al. (2015). Directed evolution of the tryptophan synthase β-subunit for stand-alone function recapitulates allosteric activation. Proceedings of the National Academy of Sciences, 112(47), 14599-14604. Link

-

Burk, M. J., et al. (1993). Preparation of (S)-ethyl-DuPHOS and its use in catalytic asymmetric hydrogenation. Organic Syntheses, 76, 6. Link

-

Ma, J. A. (2003). Recent advances in the catalytic asymmetric synthesis of α-amino acids. Angewandte Chemie International Edition, 42(36), 4290-4299. Link

-

Daicel Chiral Technologies. (n.d.). Crownpak CR(+) Application Data. Link

practical guide to handling and storage of 6-methoxy-L-tryptophan methyl ester

Initiating Data Collection

I'm now diving into comprehensive Google searches to gather critical data on 6-methoxy-L-tryptophan methyl ester. I'm focusing on its chemical and physical properties, as well as its stability and potential incompatibilities. The goal is to build a solid foundation of information.

Launching Information Gathering

I'm now expanding my search to include established protocols for handling tryptophan derivatives. I'm focusing on storage recommendations, including temperature and atmosphere, and suitable solvents. I'm also actively seeking relevant MSDS/SDS documents to extract toxicology, PPE, and emergency procedures. My next step will be to synthesize this data into a comprehensive guide.

Refining Search Strategies

I'm now focusing my efforts on finding specific experimental details for the target compound. Initial searches yielded general information, but I need in-depth handling, storage, and stability data. I'm refining my search to focus on scientific literature and datasheets from chemical suppliers, and expanding it to compounds with similar functional groups. I'll focus on compounds with an indole, methyl ester, and methoxy functional groups. My strategy is to find experimental detail.

Targeting Specific Data

I'm now implementing a refined search. I'm focusing on "6-methoxy-L-tryptophan methyl ester stability," and related handling protocols and degradation pathways. I'm exploring scientific articles and vendor datasheets for specific experimental details. I'll also look at similar functional group compounds for best-practice inferences. I'll build the guide using the refined data, including tables and diagrams.

Precision Protocol: Synthesis of N-Acetylated Methyl Esters of Tryptophan Analogues

Executive Summary

The preparation of N-acetylated methyl esters of Tryptophan (Trp) analogues (e.g., N-Ac-L-Trp-OMe) is a foundational workflow in the synthesis of peptidomimetics, auxin-related plant hormones, and indole-based alkaloids. While conceptually simple, the presence of the electron-rich indole moiety presents specific challenges—namely susceptibility to acid-catalyzed dimerization and oxidative degradation ("pinking") during standard protection steps.

This guide provides a robust, field-proven 2-step protocol designed to maximize yield while preserving the integrity of the indole ring. Unlike generic amino acid protocols, this methodology emphasizes temperature control and chemoselectivity to avoid side reactions at the indole nitrogen (

Strategic Considerations & Mechanism

The "Indole Challenge"

The indole ring is acid-sensitive. Standard esterification conditions (refluxing strong acid) can lead to the formation of dimeric side products or oxidative degradation.

-

Solution: We utilize a Thionyl Chloride (

) / Methanol system at controlled temperatures (

Reaction Sequence

-

C-Terminal Protection (Esterification): Performed first to lock the carboxyl group. The resulting amine hydrochloride salt stabilizes the molecule against oxidation.

-

N-Terminal Protection (Acetylation): Performed second using mild basic conditions to neutralize the salt and acetylate the

-amine without affecting the indole nitrogen.

Workflow Visualization

Figure 1: Sequential workflow for the synthesis of N-Ac-Trp-OMe. The intermediate salt form is crucial for stability.

Experimental Protocol

Materials & Reagents

-

Substrate: L-Tryptophan (or analogue, e.g., 5-Hydroxy-L-Tryptophan).

-

Solvents: Methanol (anhydrous), Dichloromethane (DCM, anhydrous).

-

Reagents: Thionyl Chloride (

), Acetic Anhydride ( -

Quench: Sodium Bicarbonate (

) saturated solution.

Step 1: Methyl Esterification (Kinetic Control)

Objective: Convert the carboxylic acid to a methyl ester while avoiding indole dimerization.

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Nitrogen (

) or Argon. -

Solvent Charge: Add anhydrous Methanol (50 mL) to the flask.

-

Cooling: Submerge the flask in an ice/salt bath to reach -5°C to 0°C .

-

Activation: Dropwise, add Thionyl Chloride (

, 1.5 eq) over 15 minutes.-

Note: This reaction is exothermic. Ensure the temperature does not spike above 5°C.

-

-

Addition: Add L-Tryptophan (10 mmol, 1.0 eq) in one portion. The solid will dissolve slowly.

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 12 hours.

-

Checkpoint: Solution should be clear. If starting material remains (check TLC:

4:1:1), reflux gently for 1 hour only if necessary.

-

-

Workup: Evaporate the solvent in vacuo (Rotavap) at <40°C.

-

Azeotrope: Co-evaporate with dry Methanol (

) to remove residual -

Result: A white to off-white solid (Trp-OMe

HCl). Yield is typically quantitative. Proceed immediately to Step 2.

Step 2: N-Acetylation (Chemoselective)

Objective: Acetylate the

-

Resuspension: Suspend the crude Trp-OMe

HCl salt from Step 1 in DCM (30 mL) . -

Base Addition: Add Pyridine (3.0 eq) . The solid should dissolve as the free base is liberated.

-

Cooling: Cool the solution to 0°C .

-

Acetylation: Add Acetic Anhydride (

, 1.5 eq) dropwise. -

Reaction: Stir at 0°C for 30 minutes , then warm to RT and stir for 2 hours.

-

Validation: TLC (EtOAc/Hexane 1:1). The polar amine spot (baseline) should disappear, replaced by a less polar amide spot (

).

-

-

Quench: Pour the reaction mixture into ice-cold saturated

(50 mL) . Stir vigorously for 15 minutes to hydrolyze excess anhydride. -

Extraction: Extract with DCM (

). -

Wash: Wash combined organics with:

-

1M

(20 mL) – removes Pyridine. -

Sat.

(20 mL) – neutralizes acid. -

Brine (20 mL).

-

-

Drying: Dry over anhydrous

, filter, and concentrate.

Data Analysis & Validation

Expected Analytical Data

The following signals confirm the structure of N-acetyl-L-tryptophan methyl ester.

| Signal Type | Chemical Shift ( | Multiplicity | Assignment | Diagnostic Value |

| Indole NH | ~8.5 - 10.0 | Broad Singlet | Confirms Indole integrity | |

| Amide NH | ~6.0 - 6.5 | Doublet | Confirms Acetylation | |

| Ester | ~3.65 | Singlet | Confirms Esterification | |

| ~4.9 - 5.0 | Multiplet | Characteristic of AA | ||

| Acetyl | ~1.95 - 2.0 | Singlet | Confirms Acetyl group | |

| Indole Ar | 6.9 - 7.6 | Multiplets | Aromatic H | Pattern varies by analogue |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Pink/Red Coloration | Indole oxidation/dimerization. | Ensure |

| Low Yield (Step 1) | Incomplete reaction. | Ensure Methanol is anhydrous. Water kills the thionyl chloride activity. |

| O-Acetylation (Tyr analogues) | Reaction on Phenol/OH groups. | If using 5-OH-Trp, use stoichiometric |

| Pyridine Smell in Product | Incomplete acid wash. | Ensure the 1M HCl wash is thorough (pH of aqueous layer should be < 2). |

Pathway Logic & Self-Validation

The protocol is designed as a self-validating system :

-

Solubility Shift: The starting amino acid is insoluble in DCM. The intermediate ester hydrochloride is soluble in MeOH but insoluble in non-polar solvents. The final product is highly soluble in DCM/EtOAc. This solubility progression allows visual monitoring.

-

pH Swing: The transition from Acidic (Step 1 workup) to Basic (Step 2 reaction) to Neutral (Final workup) ensures removal of unreacted reagents.

Figure 2: Critical Validation Checkpoints.

References

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for ester/amide formation protocols).

-

Brenner, M., & Huber, W. (1953).

-amino acid esters by alcoholysis of the methyl esters. Helvetica Chimica Acta, 36(5), 1109-1115. (Foundational work on thionyl chloride mediated esterification). -

Glenn, M. P., et al. (2002). Solid phase synthesis of N-methyl-N-acyl-amino acid derivatives. Tetrahedron Letters, 43(49), 8965-8968. (Discusses acetylation conditions and stability).

-

Sigma-Aldrich (Merck). Amino Acid Synthesis Protocols: Esterification. (General industry standard verification).

Troubleshooting & Optimization

challenges in the purification of indole derivatives

Status: Online Operator: Senior Application Scientist Ticket ID: IND-PUR-001 Subject: Overcoming Instability and Separation Challenges in Indole Chemistry

Introduction: The "Indole Paradox"

Welcome to the technical support center. If you are here, you have likely encountered the "Indole Paradox": a scaffold that is robust enough to serve as the backbone for thousands of bioactive drugs (e.g., Tryptophan, Serotonin, Vinca alkaloids), yet frustratingly fragile during isolation.

Indoles are electron-rich heterocycles. This property makes them excellent nucleophiles but also renders them susceptible to:

-

Acid-catalyzed dimerization/polymerization (often triggered by silica gel).

-

Oxidative degradation at the C-3 position (leading to pink/red impurities).

-

Strong hydrogen bonding (causing "streaking" or "tailing" on chromatograms).

This guide addresses these specific failure points with self-validating protocols.

Issue #1: "My product streaks/tails on the silica column and yield is low."

Diagnosis: Acid-Base Interaction & H-Bonding

Standard silica gel is slightly acidic (pH 4–5). The indole N-H is a hydrogen bond donor, and the C-3 position is nucleophilic.

-

The Consequence: The indole "drags" along the acidic silanol sites of the stationary phase. This causes peak broadening (streaking) and, more dangerously, acid-catalyzed decomposition.

The Solution: The "Buffered Silica" Protocol

Do not simply add triethylamine (TEA) to your mobile phase. You must deactivate the silica before the compound touches it.

Protocol: Silica Deactivation

-

Slurry Preparation: Prepare your silica slurry using a solvent system containing 1% Triethylamine (TEA) or 1% NH₄OH .

-

The Flush: Pour the column and flush with 2–3 column volumes (CV) of the TEA-containing solvent.

-

The Equilibration: Flush with 2 CVs of your starting eluent (without TEA) to remove excess base, or keep 0.1% TEA in the mobile phase if the indole is highly basic.

-

Validation: Check the pH of the eluent exiting the column. It should be neutral to slightly basic (pH 7.5–8.0).

Senior Scientist Insight: If you skip the pre-flush and only add TEA to the mobile phase, the bottom half of your column remains acidic during the critical first minutes of elution. Your compound will degrade before it even separates.

Visualization: Silica Deactivation Workflow

Figure 1: Logic flow for deactivating silica gel to prevent indole degradation and streaking.

Issue #2: "The white solid turned pink/brown on the rotavap."

Diagnosis: Oxidative Instability

Indoles are highly sensitive to auto-oxidation, particularly at the electron-rich C-3 position, leading to the formation of indoxyls and subsequent dimerization into indigo-like dyes (often red or brown). This is accelerated by:

-

Light.

-

Heat (Rotavap baths > 40°C).

-

Trace transition metals (leftover from coupling reactions).

The Solution: The "Cold & Dark" Workup

You must minimize energy input during the transition from solution to solid.

Protocol: Antioxidant Stabilization

-

Quench: If the reaction involved oxidative conditions, wash immediately with a reducing agent (e.g., 10% Na₂S₂O₃ or NaHSO₃).

-

Additive: Add 0.1% BHT (Butylated hydroxytoluene) to your collection flasks before evaporating the solvent. BHT acts as a radical scavenger and prevents the "pink death" during concentration.

-

Temperature: Set rotavap bath to < 35°C. Use high vacuum rather than heat to remove solvents.

-

Storage: Store under Argon/Nitrogen in amber vials at -20°C.

Data: Stability Comparison

| Condition | Appearance (24h) | Purity (HPLC) |

| Ambient Air / Light | Brown/Red Solid | 88% |

| Nitrogen / Dark | Off-white Solid | 96% |

| Nitrogen / Dark + BHT | White Crystalline | 99% |

Issue #3: "I cannot remove Palladium impurities after a Buchwald/Suzuki coupling."

Diagnosis: Metal Chelation

Indole nitrogens can coordinate with Palladium (Pd), carrying it through standard silica chromatography. This results in colored products and failed heavy metal limits in drug development.

The Solution: Scavengers vs. Washings

Standard brine washes are ineffective for coordinated Pd.

Protocol: Remediation Options

-

Solid Phase Scavengers (Recommended):

-

Dissolve crude indole in THF/MeOH.

-

Add SiliaMetS® Thiol or DMT (3–4 equivalents relative to Pd catalyst used).

-

Stir at 40°C for 2–4 hours.

-

Filter through a pad of Celite.

-

-

Aqueous Wash (Cheaper alternative):

-

Wash the organic layer with 5% N-Acetylcysteine or Sodium Diethyldithiocarbamate solution. These ligands have a higher affinity for Pd than the indole.

-

Issue #4: "My compound oils out during recrystallization."

Diagnosis: Polarity Mismatch

Indoles are often "greasy" aromatics that trap solvent. Rapid cooling or incorrect solvent ratios lead to oiling rather than crystal lattice formation.

The Solution: Trituration and Slow Diffusion

Avoid "heat and cool" methods if the compound is unstable. Use diffusion.

Protocol: Vapor Diffusion Crystallization

-

Dissolve the indole in a minimal amount of "Good Solvent" (e.g., DCM or Acetone) in a small vial.

-

Place this open small vial inside a larger jar containing the "Bad Solvent" (e.g., Pentane or Hexane).

-

Cap the large jar. The volatile non-polar solvent will slowly diffuse into the polar solution, forcing the indole to crystallize slowly without trapping impurities.

Visualization: Solvent Selection Guide

Figure 2: Solvent system decision matrix based on indole polarity and stability.

References

-

Li, J. J. (2009). Name Reactions for Homologations-I: Indole Synthesis and Purification. Wiley-Interscience. (Standard text on heterocycle handling).

-

SiliCycle Inc. (2024). Metal Scavenging User Guide for Pharmaceutical Purification. (Authoritative guide on Pd removal).

-

Ishikura, M., et al. (2015). "Recent advances in the synthesis of biologically active indole derivatives." Natural Product Reports. (Discusses stability and isolation of complex indoles).

-

Common Chemistry Database. (2024). Indole Properties and Stability Data. CAS (American Chemical Society).

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Purity of Synthesized Tryptophan Analogues by HPLC

For researchers, medicinal chemists, and drug development professionals, the synthesis of novel tryptophan analogues represents a gateway to new therapeutic possibilities. However, the journey from a successful synthesis to a biologically relevant and safe lead compound is paved with rigorous analytical validation. The purity of these synthesized analogues is not merely a quality control checkpoint; it is the very foundation upon which reliable experimental data and, ultimately, clinical success are built. This guide provides an in-depth, experience-driven approach to validating the purity of synthesized tryptophan analogues using High-Performance Liquid Chromatography (HPLC), a cornerstone technique in pharmaceutical analysis. We will delve into the causality behind experimental choices, establish self-validating protocols, and compare HPLC with alternative technologies to ensure you are equipped with the knowledge to make informed analytical decisions.

The Criticality of Purity for Tryptophan Analogues

Tryptophan and its derivatives are precursors to essential biomolecules like serotonin and melatonin and are implicated in numerous physiological processes.[1][2] Synthetic analogues are designed to modulate these pathways, but even minute impurities can lead to erroneous biological data, mask the true activity of the target compound, or introduce unforeseen toxicity. For instance, historical incidents involving contaminated L-tryptophan supplements underscore the severe health risks posed by impurities.[3][4] Therefore, a robust analytical method to confirm the purity of synthesized tryptophan analogues is paramount.

Part 1: Strategic HPLC Method Development

A successful HPLC purity validation begins with a well-designed method. The goal is to achieve optimal separation of the target tryptophan analogue from all potential impurities, including starting materials, reagents, by-products, and degradation products.

The Logic of Method Development

Our approach is systematic, focusing on the physicochemical properties of tryptophan analogues. The indole ring in tryptophan imparts strong UV absorbance around 280 nm, making UV detection a primary choice.[5] However, the presence of an α-amino and α-carboxylic acid group makes these molecules polar and potentially amphoteric.[5]

Experimental Workflow: HPLC Method Development

Caption: Key parameters for HPLC method validation as per ICH guidelines.

Key Validation Parameters and Protocols

| Parameter | Rationale | Experimental Protocol | Typical Acceptance Criteria |

| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. | Analyze a blank (solvent), a placebo (if applicable), the tryptophan analogue standard, and a sample spiked with known impurities. | The peak for the tryptophan analogue should be free of interference from other components. |

| Linearity | To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range. | Prepare a series of at least five concentrations of the tryptophan analogue standard across the desired range (e.g., 50-150% of the expected sample concentration). Plot the peak area against concentration and perform a linear regression analysis. [6] | Correlation coefficient (r²) ≥ 0.999. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. [7] | Determined from the linearity study. | Typically 80-120% of the test concentration for an assay. [6] |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Perform recovery studies by spiking a known amount of the tryptophan analogue standard into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120%), with three replicates at each level. [8] | Mean recovery of 98-102%. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). [7] | Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. | Relative Standard Deviation (RSD) ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. [8] | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. [8] | Can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | Signal-to-noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Introduce small variations to the method parameters, such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%). | The system suitability parameters should remain within the acceptance criteria. |

Part 3: Comparative Analysis of Purity Assessment Techniques

While HPLC is the workhorse for purity analysis, other techniques offer distinct advantages in specific scenarios. Understanding these alternatives allows for a more comprehensive and efficient analytical strategy.

Decision Flowchart: Choosing the Right Analytical Technique

Caption: A decision-making guide for selecting an analytical technique.

| Technique | Principle | Advantages for Tryptophan Analogues | Disadvantages |

| HPLC (High-Performance Liquid Chromatography) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Robust, versatile, well-established, and widely available. Suitable for a broad range of polarities. [9] | Slower analysis times and lower resolution compared to UPLC. Higher solvent consumption. [9] |

| UPLC (Ultra-Performance Liquid Chromatography) | Utilizes smaller particle size columns (<2 µm) and higher pressures, resulting in faster separations and better resolution. [9] | Increased speed, resolution, and sensitivity. Reduced solvent consumption. Ideal for complex samples and high-throughput screening. [9] | Higher initial instrument cost. More susceptible to clogging due to smaller particle sizes. |

| SFC (Supercritical Fluid Chromatography) | Uses a supercritical fluid (typically CO2) as the mobile phase. [10] | Excellent for chiral separations. [11]Faster than HPLC, with lower solvent consumption and cost. Environmentally friendly. [12] | Not ideal for highly polar compounds without the use of modifiers. [12] |

| CE (Capillary Electrophoresis) | Separation based on the differential migration of charged species in an electric field. | High efficiency and resolution. Requires very small sample volumes. Suitable for charged and highly polar compounds. [4] | Lower sensitivity for some applications. Reproducibility can be challenging. |

Conclusion

Validating the purity of synthesized tryptophan analogues is a multi-faceted process that demands a deep understanding of analytical chemistry principles and a commitment to rigorous scientific practice. By adopting a systematic approach to HPLC method development and validation, researchers can ensure the integrity of their data and the safety of their novel compounds. Furthermore, a judicious consideration of alternative techniques like UPLC and SFC can provide enhanced efficiency and capabilities for specific analytical challenges. This guide serves as a comprehensive resource to empower scientists in their pursuit of novel therapeutics derived from the versatile and biologically significant tryptophan scaffold.

References

- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved February 11, 2026.

- Pharmaguideline. (2024, December 11).

- Presits, P., & Molnar-Perl, I. (2003). HPLC of Tryptophan and Its Metabolites: As OPA Derivatives and on the Basis of Their UV and Fluorescence Spectra, Simultaneously. Advances in Experimental Medicine and Biology, 527, 695–704.

- Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved February 11, 2026.

- Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved February 11, 2026.

- Karakawa, T., et al. (n.d.). Detection of impurities in dietary supplements containing l-tryptophan. PMC - NIH. Retrieved February 11, 2026.

- Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.

- CORE. (n.d.). HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector. Retrieved February 11, 2026.

- Semantic Scholar. (n.d.). HPLC method development for the assessment of tryptophan metabolism and its application in a complete Freund's adjuvant model of orofacial pain. Retrieved February 11, 2026.

- Oxford Academic. (2020, October 27). HPLC Gradient Retention of Tryptophan and its Metabolites on Three Stationary Phases in Context of Lipophilicity Assessment | Journal of Chromatographic Science. Retrieved February 11, 2026.

- ResearchGate. (n.d.). HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector | Request PDF. Retrieved February 11, 2026.

- Veeprho. (n.d.). Tryptophan Impurities and Related Compound. Retrieved February 11, 2026.

- Royal Society of Chemistry. (2014, October 22). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Retrieved February 11, 2026.

- Cichocki, A. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Technology Networks. Retrieved February 11, 2026.

- Pharmaffiliates. (n.d.). Tryptophan-impurities. Retrieved February 11, 2026.

- Slideshare. (n.d.). Comparison of sfc, gc and hplc. Retrieved February 11, 2026.

- Buchi.com. (n.d.). Let's get critical! SFC vs. HPLC. Retrieved February 11, 2026.

- Schad, G.J., Watabe, Y., & Terada, H. (2026, January 31). SFC or (U)HPLC? Why Not Try Both....

- Waters. (n.d.).

- National Institutes of Health. (n.d.). Chromatographic analysis of tryptophan metabolites. Retrieved February 11, 2026.

- Creative Peptides. (2023, July 18). Classification of Impurities in Synthetic Peptide Drugs. Retrieved February 11, 2026.

- MDPI. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved February 11, 2026.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Detection of impurities in dietary supplements containing l-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. veeprho.com [veeprho.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 8. pharmtech.com [pharmtech.com]

- 9. sepscience.com [sepscience.com]

- 10. Comparison of sfc, gc and hplc | PPTX [slideshare.net]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Let's get critical! SFC vs. HPLC | Buchi.com [buchi.com]

Definitive Guide: Validation of Absolute Configuration of Tryptophan Analogues

Part 1: The Strategic Imperative

In the development of Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO) inhibitors, the absolute configuration (AC) of tryptophan analogues is not merely a structural detail—it is the primary determinant of potency and toxicity. A mismatch in chirality can shift a molecule from a nanomolar inhibitor to an inactive substrate, or worse, a toxic metabolite.

This guide moves beyond basic textbook definitions to provide a rigorous, comparative analysis of the methodologies available for validating the AC of tryptophan derivatives. We focus on the transition from "crystallization-dependent" workflows to modern, solution-state spectroscopic techniques.

Part 2: Comparative Analysis of Validation Methods

We evaluate the four dominant methodologies based on Certainty , Throughput , and Sample Requirements .

Single Crystal X-Ray Diffraction (SC-XRD)

-

Status: The "Gold Standard."

-

Mechanism: Direct determination of AC via anomalous scattering (Bijvoet method).

-

Tryptophan Specifics: Tryptophan analogues are often zwitterionic and difficult to crystallize. Heavy atom derivatization (e.g., HBr salt formation) is often required to enhance the anomalous signal if the analogue lacks heavy atoms (S, Cl, Br).

-

Verdict: Definitive, but often a bottleneck due to crystallization failure rates.

Vibrational Circular Dichroism (VCD)

-

Status: The Modern Solution-State Standard.

-

Mechanism: Measures the differential absorption of left and right circularly polarized infrared light. Experimental spectra are compared against Density Functional Theory (DFT) calculated spectra.

-

Tryptophan Specifics: Highly effective. The carbonyl (

) stretch ( -

Verdict: High confidence (close to X-ray). No crystals required. Requires

of sample.

Electronic Circular Dichroism (ECD)

-

Status: Rapid Screening.

-

Mechanism: UV-Vis range absorption.

-

Tryptophan Specifics: The indole chromophore exhibits complex

transitions ( -

Verdict: Good for quick checks, but lower confidence than VCD for flexible molecules.

NMR Derivatization (Mosher's Method)

-

Status: The Classic Chemical Approach.

-

Mechanism: Reaction with chiral derivatizing agents (e.g., MTPA-Cl) to form diastereomers. Analysis of

(chemical shift differences). -

Verdict: Destructive and prone to steric hindrance issues with bulky tryptophan analogues.

Summary of Performance Metrics

| Feature | SC-XRD | VCD + DFT | ECD + DFT | NMR (Mosher) |

| Confidence Level | 99.9% (Absolute) | 95-99% | 80-90% | 90-95% |

| Sample State | Single Crystal | Solution ( | Solution (MeOH, MeCN) | Solution (Derivatized) |

| Sample Mass | Crystal size dependent | 5-10 mg | < 0.1 mg | 1-5 mg |

| Time to Result | Days to Weeks | 24-48 Hours | 12-24 Hours | 4-6 Hours |

| Destructive? | No (Recoverable) | No (Recoverable) | No (Recoverable) | Yes |

Part 3: Decision Framework & Visualization

The following decision tree illustrates the logical flow for selecting the optimal validation method for a new tryptophan analogue.

Figure 1: Strategic decision tree for absolute configuration assignment of tryptophan analogues.

Part 4: Detailed Experimental Protocols

Protocol A: VCD-Based Assignment (The Solution-Phase Standard)

This protocol is preferred for late-stage intermediates where crystallization is difficult.

Phase 1: Experimental Acquisition

-

Sample Prep: Dissolve 5–10 mg of the tryptophan analogue in 150

L of deuterated solvent ( -

Cell Selection: Use a

cell with a path length of 100 -

Acquisition: Collect VCD and IR spectra simultaneously on a Fourier Transform VCD spectrometer (e.g., BioTools ChiralIR).

-

Resolution:

-

Scans: 2000–4000 blocks (approx 4-8 hours) to improve Signal-to-Noise (S/N).

-

-

Baseline Correction: Subtract the solvent spectrum. Ideally, measure the racemic mixture (if available) as a baseline to eliminate artifacts.

Phase 2: Computational Prediction (DFT)

-

Conformational Search: Tryptophan has a flexible side chain. Perform a Monte Carlo or Molecular Dynamics search (using force fields like MMFF94) to identify all low-energy conformers within a 5 kcal/mol window.

-

Geometry Optimization: Optimize the geometry of selected conformers using DFT at the B3LYP/6-31G(d) level (or higher, e.g., B3LYP/6-311++G(d,p)) including a solvent model (PCM/SMD).

-

Frequency Calculation: Calculate vibrational frequencies and rotational strengths for all optimized conformers.

-

Boltzmann Weighting: Generate the composite theoretical spectrum by weighting each conformer based on its calculated Boltzmann population.

Phase 3: Validation (Compare & Assign)

-

Visual Match: Overlay Experimental vs. Calculated spectra. Look for key sign patterns (positive/negative bands) in the carbonyl (

) and amide regions. -

Quantitative Metric: Calculate the Enantiomeric Similarity Index (ESI) or SimIR score. A score

typically indicates a confident assignment.

Protocol B: SC-XRD with Heavy Atom Derivatization

Use this when VCD is ambiguous or regulatory filing requires crystal data.

-

Salt Formation: Dissolve the free base tryptophan analogue in minimal ethanol. Add 1.1 equivalents of hydrobromic acid (HBr).

-

Vapor Diffusion: Place the solution in an inner vial. Place diethyl ether in the outer reservoir. Seal and allow to stand at

C for 3-7 days. -

Diffraction: Mount the crystal at

K. Collect a full sphere of data using -

Refinement: Refine the Flack Parameter.

-

Flack x

0: Correct structure. -

Flack x

1: Inverted structure (wrong enantiomer).

-

Part 5: The Feedback Loop (Visualization)

The interaction between experiment and computation is critical in VCD/ECD.